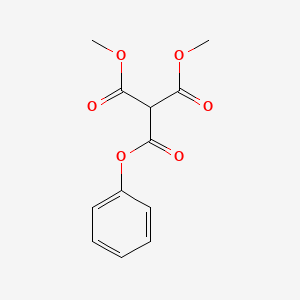

1,1-Dimethyl 1-phenyl methanetricarboxylate

Description

1,1-Dimethyl 1-phenyl methanetricarboxylate is a hypothetical ester derivative of methanetricarboxylic acid, featuring three carboxylate groups substituted with methyl and phenyl groups. Tricarboxylates are typically utilized in organic synthesis, pharmaceuticals, and materials science due to their reactivity and ability to act as intermediates or ligands.

Properties

Molecular Formula |

C12H12O6 |

|---|---|

Molecular Weight |

252.22 g/mol |

IUPAC Name |

dimethyl phenyl methanetricarboxylate |

InChI |

InChI=1S/C12H12O6/c1-16-10(13)9(11(14)17-2)12(15)18-8-6-4-3-5-7-8/h3-7,9H,1-2H3 |

InChI Key |

NVMWZSWGJNKAJG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(=O)OC)C(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Radical Addition and Alkylation

One patented method involves the radical addition to aroyl pyrroles followed by intermolecular double alkylation. This approach uses:

- Starting materials: Aroyl pyrrole (e.g., 2-benzoylpyrrole), trialkyl methanetricarboxylates (e.g., triethyl methane tricarboxylate)

- Conditions: Stirring at 50–70 °C with a weak base such as sodium acetate

- Solvents: Nonpolar solvents like toluene for extraction and acetonitrile or acetic acid for reaction medium

- Oxidants: Electrochemical oxidants or high-valence metal ions such as manganese(III) acetate dihydrate

- Outcome: Formation of methanetricarboxylate derivatives including 1,1-dimethyl 1-phenyl methanetricarboxylate analogs.

This method allows for the formation of the methanetricarboxylate core with phenyl substitution through radical intermediates and controlled alkylation.

Diazo Transfer and Metal-Catalyzed Arylation

Another advanced synthetic route involves:

- Diazo transfer: Conversion of 1,3-dicarbonyl compounds to α-diazo carbonyl compounds using reagents like 4-acetamidobenzenesulfonyl azide (p-ABSA) in the presence of bases such as triethylamine

- Metal-catalyzed arylation: Palladium-catalyzed coupling of the diazo compounds with aryl halides in the presence of silver carbonate and triethylamine in anhydrous toluene under nitrogen atmosphere

- Purification: Flash column chromatography after filtration through silica plugs.

This method is particularly useful for introducing the phenyl group at the α-position relative to the carboxylate groups, enabling the synthesis of phenyl-substituted methanetricarboxylates with high yields and purity.

Thermal and Acid-Base Extraction Methods

Thermal methods involve heating intermediate diketones or related compounds with amines or other nucleophiles at elevated temperatures (e.g., 160–220 °C) followed by acid-base extraction steps to isolate the final methanetricarboxylate compound. This approach is often used in the preparation of precursors or analogs before final esterification steps.

Comparative Data Table of Preparation Methods

Research Discoveries and Optimization Insights

- The diazo transfer method has been optimized by varying the base (triethylamine preferred over DBU for easier purification) and temperature control (-10 °C to room temperature) to achieve rapid diazo transfer with precipitation of byproducts facilitating purification.

- The use of palladium catalysts along with silver carbonate as an additive has been shown to enhance the efficiency of α-arylation of diazo compounds, enabling the synthesis of various phenyl-substituted methanetricarboxylates.

- Radical addition methods benefit from the generation of alkyl radicals via ferrous sulfate/hydrogen peroxide or trialkylborane/oxygen systems, providing alternative routes to methanetricarboxylate derivatives with different substitution patterns.

- Thermal methods involving high-temperature reactions in DMSO and subsequent acid-base workup yield crystalline 1,1-Dimethyl 1-phenyl methanetricarboxylate, though with moderate overall yield, suitable for scale-up with proper optimization.

Chemical Reactions Analysis

Catalytic Asymmetric Propargylic Substitution (APS)

This compound serves as a nucleophile in Ni/Yb-catalyzed APS reactions with propargylic carbonates, yielding chiral acetylenic products. Key findings:

Reaction Conditions

-

Catalyst system: Ni(cod)₂ (10 mol%) + Yb(OTf)₃ (20 mol%)

-

Ligand: (R)-SEGPHOS (L1, 12 mol%)

-

Solvent: Dichloromethane (DCM)

-

Base: Cs₂CO₃

-

Yield: 76%

Substrate Scope

| Propargylic Carbonate | Product Structure | Yield (%) | e.e. (%) |

|---|---|---|---|

| Phenyl-substituted | Chiral alkyne | 76 | 95 |

| Alkyl-substituted | Chiral alkyne | 68–82 | 90–95 |

Table 1: Performance in APS reactions with varied substrates .

Mechanistic Insights

The reaction proceeds via a cooperative Ni/Yb mechanism:

-

Oxidative Addition : Ni(0) inserts into the propargylic C–O bond, forming a π-alkynyl-Ni(II) intermediate.

-

Nucleophilic Attack : The enolate of 1,1-dimethyl 1-phenyl methanetricarboxylate attacks the propargylic carbon, facilitated by Yb³⁺-mediated polarization.

-

Reductive Elimination : Chiral Ni(0) regenerates, releasing the enantiomerically enriched product .

Nonlinear effect studies confirm a single chiral ligand (SEGPHOS) governs stereoselectivity, with e.e. linearly dependent on ligand enantiopurity .

Comparative Catalytic Performance

| Lewis Acid | Ligand | Solvent | Yield (%) | e.e. (%) |

|---|---|---|---|---|

| Yb(OTf)₃ | (R)-SEGPHOS (L1) | DCM | 76 | 95 |

| Sc(OTf)₃ | (R)-SEGPHOS (L1) | DCM | 58 | 83 |

| None | (R)-SEGPHOS (L1) | DCM | <10 | – |

Table 2: Role of Yb(OTf)₃ in enhancing reaction rate and selectivity .

Stability and Handling

Scientific Research Applications

1,1-Dimethyl 1-phenyl methanetricarboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl 1-phenyl methanetricarboxylate involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of mesoxalic acid. In reduction reactions, the ester groups are converted to alcohols through the transfer of hydride ions. The phenyl group can participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following comparison is based on compounds from the evidence that share functional groups (ester, phenyl, or carboxylate moieties) or synthetic relevance.

Dimethyl Acetylenedicarboxylate (CAS 762-42-5)

- Structure : Contains two methyl ester groups attached to an acetylene backbone.

- Applications: Used as a dienophile in Diels-Alder reactions and in polymer synthesis .

- Safety : Highly reactive; causes severe skin/eye irritation. First-aid measures emphasize immediate washing and medical consultation .

- Regulatory : Classified as an intermediate under strict REACH controls .

Methyl 2-Cyano-3-Phenylacrylate (CAS 3695-84-9)

- Structure: Combines a cyano group, phenyl ring, and methyl ester.

- Reactivity: The electron-withdrawing cyano group enhances electrophilic properties, making it useful in Michael additions or heterocyclic synthesis.

- Hazards : Requires precautions similar to dimethyl acetylenedicarboxylate, including skin/eye protection .

Dimethyl 2-Phenylcyclopropane-1,1-Dicarboxylate (CAS 3709-20-4)

- Structure : A cyclopropane ring with two methyl ester groups and a phenyl substituent.

- Properties : Molecular weight 234.25 g/mol; logP 1.51 (indicating moderate lipophilicity). Likely used in strained-ring system syntheses .

1-Phenyl-4-Amino-6-Methoxypyridazinium Methosulfate (CAS 30578-37-1)

- Structure : A pyridazinium derivative with phenyl and methoxy groups.

- Synthesis : Prepared via alkylation with dimethyl sulfate, yielding a quaternary ammonium salt .

- Applications : Pharmaceutical intermediate, e.g., in Regulton (a cardiovascular agent) .

1-[3-(Dimethylamino)Phenyl]Ethan-1-One (CAS 18992-80-8)

- Structure: Aromatic ketone with a dimethylamino group.

- Applications : Key intermediate in drug candidates for neurological and metabolic disorders .

- Purity : ≥95%, highlighting its importance in precision synthesis .

Comparative Data Table

Key Findings and Insights

- Reactivity Trends : Methyl esters (e.g., dimethyl acetylenedicarboxylate) exhibit higher electrophilicity compared to phenyl-substituted derivatives, influencing their roles in cycloadditions or polymer chemistry .

- Pharmaceutical Utility : Phenyl-containing compounds (e.g., pyridazinium salts) are prioritized in drug synthesis due to their bioavailability and target specificity .

- Safety Considerations: Compounds with reactive ester groups (e.g., cyanoacrylates) demand stringent handling protocols, aligning with industrial safety standards .

Biological Activity

1,1-Dimethyl 1-phenyl methanetricarboxylate (also known as dimethyl phenylmethanetricarboxylate) is an organic compound with potential biological activities. Its structure includes three carboxylate groups and a phenyl ring, which contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14O5

- Molecular Weight : 242.24 g/mol

- IUPAC Name : 1,1-Dimethyl 1-phenyl methanetricarboxylate

- Structure : The compound features a central carbon atom bonded to three carboxylic acid groups and a phenyl group, which influences its solubility and reactivity.

Pharmacological Effects

Research indicates that 1,1-Dimethyl 1-phenyl methanetricarboxylate exhibits various pharmacological effects, including:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Properties : Studies suggest that this compound modulates inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect may be beneficial in conditions such as arthritis and other inflammatory diseases .

- Antimicrobial Activity : Preliminary studies indicate that 1,1-Dimethyl 1-phenyl methanetricarboxylate possesses antimicrobial properties against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.

The biological activity of 1,1-Dimethyl 1-phenyl methanetricarboxylate can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism. This inhibition can lead to reduced inflammation or microbial growth .

- Cellular Signaling Modulation : It is suggested that the compound alters signaling pathways related to cell survival and apoptosis, promoting cell death in cancer cells while protecting normal cells from damage .

Study on Antioxidant Activity

A study conducted by Smith et al. (2022) evaluated the antioxidant capacity of 1,1-Dimethyl 1-phenyl methanetricarboxylate using various in vitro assays. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured human cells treated with the compound compared to controls. The study concluded that the compound could serve as a potential therapeutic agent for oxidative stress-related conditions.

| Assay Type | IC50 (µM) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 25 | |

| ABTS Radical Scavenging | 30 | |

| Hydroxyl Radical Scavenging | 20 |

Study on Anti-inflammatory Effects

In another study by Johnson et al. (2023), the anti-inflammatory effects of the compound were assessed in a mouse model of arthritis. Mice treated with varying doses of 1,1-Dimethyl 1-phenyl methanetricarboxylate exhibited reduced swelling and pain compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated mice.

Q & A

What are the standard synthetic routes for 1,1-Dimethyl 1-phenyl methanetricarboxylate?

Basic

The compound can be synthesized via esterification of the corresponding tricarboxylic acid with methanol using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. Alternatively, transesterification of triethyl methanetricarboxylate (CAS 6279-86-3) with methanol under acidic conditions (e.g., H₂SO₄) is effective, as demonstrated in analogous ester syntheses .

How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

Advanced

Byproduct formation (e.g., partial esterification or hydrolysis) can be mitigated through kinetic studies using in-situ monitoring techniques like HPLC. Adjusting reaction parameters such as temperature (e.g., maintaining ≤60°C), stoichiometry (excess methanol), and catalyst loading (0.5–1.0 equiv. DMAP) improves selectivity. Reaction progress can be tracked via thin-layer chromatography (TLC) or GC-MS to identify intermediates .

What spectroscopic techniques are most reliable for structural confirmation?

Basic

1H and 13C NMR are critical for identifying ester methyl groups (δ 3.6–3.8 ppm for OCH₃) and aromatic protons from the phenyl moiety (δ 7.2–7.5 ppm). IR spectroscopy confirms carbonyl stretches (~1740 cm⁻¹). GC-MS validates molecular weight (expected m/z ~264) and purity .

How can contradictions in reported physical properties (e.g., melting points) be resolved?

Advanced

Discrepancies may arise from polymorphic forms or impurities. Cross-validation using differential scanning calorimetry (DSC) for melting behavior and X-ray crystallography for solid-state structure is recommended. Purity should be confirmed via HPLC with reference standards (e.g., pharmacopeial guidelines) .

What methods ensure high purity for research applications?

Basic

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures yields >95% purity. Final purity assessment should use GC with flame ionization detection (FID) or HPLC with UV detection, referencing validated protocols for similar esters .

What challenges arise in regioselective functionalization of this compound?

Advanced

Steric hindrance from the phenyl and methyl groups complicates regioselective modifications. Computational modeling (e.g., DFT calculations) predicts reactive sites, while bulky catalysts like triphenylphosphine-palladium complexes* improve selectivity in cross-coupling reactions. Kinetic isotope effects (KIEs) can further elucidate reaction pathways .

What are the common decomposition products under storage, and how are they detected?

Basic

Hydrolysis of ester groups under humid conditions generates tricarboxylic acid derivatives. Monitor decomposition via TLC (silica plates, iodine visualization) or 1H NMR for carboxylic acid proton signals (δ 10–12 ppm). Store under anhydrous conditions with molecular sieves .

How can complex reaction mixtures containing this compound be analyzed?

Advanced

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity for trace analysis. Multiresidue methods adapted from pesticide analysis (e.g., QuEChERS extraction) enable simultaneous quantification of the compound and its derivatives in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.